![molecular formula C13H15ClN2O3S B12445934 4-Chloro-3-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12445934.png)
4-Chloro-3-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-{[(3-methylbutanamido)methanethioyl]amino}benzoic acid is an organic compound characterized by its unique chemical structure. This compound contains a chloro-substituted benzene ring, an amido group, and a methanethioyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-{[(3-methylbutanamido)methanethioyl]amino}benzoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the chlorination of a benzoic acid derivative, followed by the introduction of the amido and methanethioyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-{[(3-methylbutanamido)methanethioyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen to the molecule.
Substitution: Commonly involves replacing the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-chloro-3-{[(3-methylbutanamido)methanethioyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-chloro-3-{[(3-methylbutanamido)methanethioyl]amino}benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-3-sulfamoylbenzoic acid: Shares a similar chloro-substituted benzene ring but differs in the functional groups attached.
4-chloro-2-(3-methylbutanamido)benzoic acid: Similar in structure but with variations in the positioning and type of substituents.
Uniqueness
4-chloro-3-{[(3-methylbutanamido)methanethioyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C13H15ClN2O3S |
|---|---|
Poids moléculaire |
314.79 g/mol |
Nom IUPAC |
4-chloro-3-(3-methylbutanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C13H15ClN2O3S/c1-7(2)5-11(17)16-13(20)15-10-6-8(12(18)19)3-4-9(10)14/h3-4,6-7H,5H2,1-2H3,(H,18,19)(H2,15,16,17,20) |
Clé InChI |
UGSGQROMTBIHDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


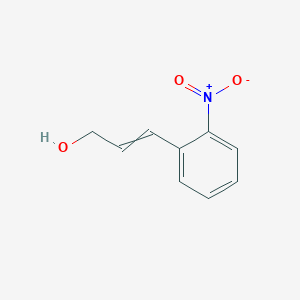
![N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445852.png)
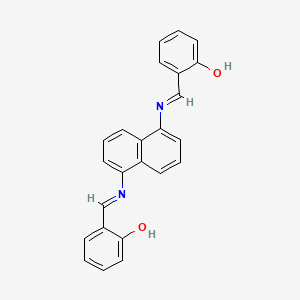
methanone](/img/structure/B12445873.png)
![[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12445886.png)
![3-[(Furan-2-ylmethyl)amino]-4-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinyl}-4-oxobutanoic acid (non-preferred name)](/img/structure/B12445890.png)
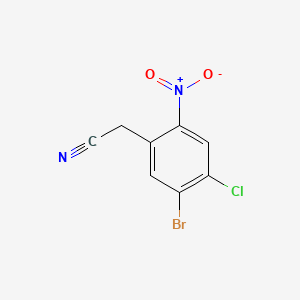
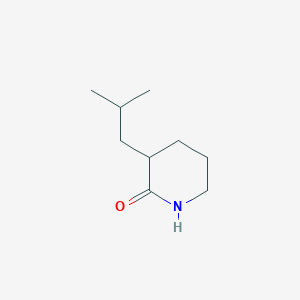
![(5E)-5-[(4-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12445910.png)


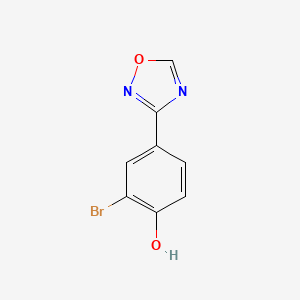

![4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide](/img/structure/B12445945.png)
